5-Oxo-7-[4-(trifluoromethyl)phenyl]-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that combines the bioactive moieties of thiazole and pyridine. This fusion results in a compound with multiple reactive sites, making it a versatile scaffold for drug development and other applications .
Preparation Methods
The synthesis of 5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . Industrial production methods often employ environmentally friendly, multicomponent one-pot reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the reactive sites on the thiazole and pyridine rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The electron-deficient aryl group in the compound enhances its binding affinity to the enzyme, leading to potent inhibitory activity .
Comparison with Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, which share the fused heterocyclic scaffold but differ in their substituents. These compounds also exhibit a range of biological activities, such as antimicrobial and anti-inflammatory effects . the presence of the trifluoromethyl group in 5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID enhances its lipophilicity and metabolic stability, making it unique among its peers .
Properties
Molecular Formula |
C14H9F3N2O3S |
---|---|
Molecular Weight |
342.29 g/mol |
IUPAC Name |
5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)7-3-1-6(2-4-7)8-5-9(20)18-10-11(13(21)22)19-23-12(8)10/h1-4,8H,5H2,(H,18,20)(H,21,22) |
InChI Key |
ZTYWPVXBXGFRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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